Product packaging for Iso Methadone Ketimine-d3(Cat. No.:)

Iso Methadone Ketimine-d3

Cat. No.: B1153839
M. Wt: 311.48
Attention: For research use only. Not for human or veterinary use.
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Description

Iso Methadone Ketimine-d3 is a deuterated stable isotope of Isomethadone ketimine, recognized by its molecular formula C21H28N2 and PubChem CID 407139. It is designed for use as an internal standard in advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), providing superior accuracy for the quantification and metabolic study of its non-deuterated analogue in complex biological matrices. This compound is derived from Isomethadone, a synthetic opioid analgesic and antitussive that acts as an agonist on μ- and δ-opioid receptors. As such, this compound is a critical tool for forensic analysis, pharmaceutical research, and investigative toxicology, particularly in studies concerning the metabolism and detection of synthetic opioids. The product is supplied with a certificate of analysis. It is intended for use by qualified laboratory personnel solely for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₂₅D₃N₂

Molecular Weight

311.48

Synonyms

γ-(1-Iminopropyl)-N,N,β-trimethyl-γ-phenylbenzenepropanamine-d3;  4-Imino-N,N,2-trimethyl-3,3-diphenyhexylamine-d3; 

Origin of Product

United States

Advanced Synthesis and Isotopic Labeling Methodologies for Iso Methadone Ketimine D3

Synthetic Pathways for Selective Deuterium (B1214612) Incorporation into Ketimine Structures

The synthesis of Iso Methadone Ketimine-d3 involves the strategic introduction of three deuterium atoms. A plausible and controlled method for this selective deuteration focuses on the ethyl group that would be introduced in the final step of a traditional methadone-style synthesis. The synthesis commences with a deuterated Grignard reagent, ethyl-d3-magnesium bromide (CH3CD2MgBr), which is prepared from the corresponding deuterated ethyl bromide.

The core of the synthesis involves the reaction of diphenylacetonitrile (B117805) with a suitable aminoalkyl halide, which, after rearrangement, forms the isomeric nitrile precursors to methadone and isomethadone. The separation of these isomeric nitriles is a known challenge in methadone chemistry. unodc.org For the synthesis of the iso-methadone precursor, the appropriate nitrile isomer, 4-(dimethylamino)-2,2-diphenylpentanenitrile, is isolated.

The key deuteration step is the reaction of this isomethadone nitrile with ethyl-d3-magnesium bromide. This Grignard reaction proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate imine anion which is then hydrolyzed under controlled conditions to yield the target ketimine, this compound. The reaction is carefully managed to prevent full hydrolysis to the corresponding ketone (isomethadone-d3).

Alternative Deuteration Strategies:

While the use of a deuterated Grignard reagent is a primary method, other strategies for deuterium labeling of ketones and imines exist and can be adapted. These include:

Catalytic H/D Exchange: Utilizing catalysts like palladium on carbon (Pd/C) in the presence of deuterium gas (D2) or heavy water (D2O) can facilitate hydrogen-deuterium exchange at specific positions. oaepublish.com For ketimine structures, this would typically occur at α-carbon positions.

Electrochemical Methods: Electrochemical reduction in the presence of a deuterium source like D2O can also be employed for the deuteration of C=N bonds in imines. oaepublish.com

The choice of method depends on the desired position of the deuterium labels and the stability of the substrate under the reaction conditions. For this compound, where the label is on the ethyl group, the use of a pre-labeled building block like ethyl-d3-bromide remains the most direct and specific approach.

Strategies for Achieving High Isotopic Purity and Chemical Purity in Labeled Standards

Achieving high isotopic and chemical purity is paramount for the utility of this compound as an internal standard. This requires a multi-faceted approach encompassing the quality of starting materials and rigorous purification of the final product.

Isotopic Purity:

The isotopic enrichment of the final compound is fundamentally dependent on the isotopic purity of the deuterium source. isotope.com In the described synthesis, the ethyl-d3-bromide must have a high percentage of deuterium incorporation. Commercially available deuterated reagents often come with a specified isotopic enrichment, for example, 99.5%. isotope.com It is important to note that isotopic enrichment refers to the percentage of deuterium at a specific labeled site, not the percentage of molecules that are fully deuterated. isotope.com For a D3-labeled compound, a 99.5% enrichment would result in a high abundance of the desired CD3 species, but also contain small amounts of CD2H. isotope.com

To maximize isotopic purity, the following strategies are employed:

Use of High-Enrichment Deuterium Sources: Starting with highly enriched deuterated reagents is the most critical factor.

Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture, which could lead to H/D exchange and a decrease in isotopic enrichment.

Anhydrous Solvents: All solvents used in the synthesis and purification must be rigorously dried to minimize the presence of protic impurities.

Chemical Purity:

Chemical purity involves the removal of any unreacted starting materials, byproducts, or other isomeric impurities. The synthesis of methadone-related compounds is known to produce isomeric byproducts. unodc.org

Key purification techniques include:

Chromatography: Column chromatography is a standard method for separating the desired product from impurities. Normal-phase or reversed-phase high-performance liquid chromatography (HPLC) can be employed for high-resolution separation and purification.

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and achieving high chemical purity. The process described for separating methadone and isomethadone nitrile isomers relies on differences in solubility, a principle that can be applied to the purification of the final ketimine product. unodc.org

The combination of these techniques allows for the isolation of this compound with a chemical purity typically exceeding 98%.

Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Verification of Research-Grade Materials

The verification of purity and isotopic enrichment is a critical final step. A combination of spectroscopic and chromatographic methods provides a comprehensive analysis of the final product. rsc.org

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a primary tool for determining both the chemical identity and the isotopic enrichment of the labeled compound. rsc.orgrsc.org

Chemical Purity: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used to separate the compound from any potential impurities and confirm its molecular weight. The fragmentation pattern in the tandem MS provides structural confirmation.

Isotopic Enrichment: By analyzing the isotopic cluster of the molecular ion peak, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. researchgate.net The relative intensities of the M+0, M+1, M+2, and M+3 peaks are used to calculate the percentage of the desired d3 species and any d0, d1, or d2 contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for confirming the structure and the specific location of the deuterium labels. rsc.orgrsc.org

¹H NMR (Proton NMR): The absence or significant reduction of a signal corresponding to the ethyl group protons confirms the successful incorporation of deuterium. The integration of any residual proton signals at the labeled positions, relative to a non-labeled portion of the molecule or an internal standard, can be used to quantify the isotopic enrichment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling positions.

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium causes a characteristic isotopic shift in the signals of the adjacent carbon atoms. researchgate.net The presence of multiple peaks for the carbon atoms in the ethyl group, corresponding to the C-D, C-HD, and C-H2 species, can be used to analyze the distribution of isotopologues.

The following table summarizes the analytical techniques used for verification:

TechniquePurposeKey Findings
LC-MS/MS Chemical Purity & IdentitySeparation from impurities, confirmation of molecular weight and fragmentation pattern.
HRMS Isotopic EnrichmentAnalysis of isotopic cluster to determine the percentage of d0, d1, d2, and d3 species.
¹H NMR Structural Confirmation & Isotopic PurityAbsence of proton signals at labeled positions; quantification of residual protons.
²H NMR Label Position ConfirmationDirect observation of deuterium signals at the expected chemical shifts.
¹³C NMR Structural Confirmation & Isotopologue DistributionIsotopic shifts in carbon signals adjacent to deuterium confirm labeling and can be used to analyze isotopologue distribution.

Through the rigorous application of these synthetic, purification, and analytical methodologies, research-grade this compound can be produced with the high levels of chemical and isotopic purity required for its use as a reliable internal standard in demanding analytical applications.

Metrological Traceability and Certification of Iso Methadone Ketimine D3 Reference Materials

Compliance with International Standards for Reference Material Production (e.g., ISO 17034)

The manufacturing of high-quality reference materials, including isotopically labeled compounds like Iso Methadone Ketimine-d3, is required to comply with ISO 17034, "General requirements for the competence of reference material producers". industry.gov.au This standard provides a framework for a quality management system that ensures the competence of the manufacturer and the consistent production of reference materials with well-defined properties.

Producers accredited to ISO 17034 demonstrate their ability to manage all aspects of production, from material processing and characterization to packaging and distribution. industry.gov.autusnovics.pl For instance, organizations such as Australia's National Measurement Institute (NMI) and other commercial producers manufacture Certified Reference Materials (CRMs) under an ISO 17034 accredited process. industry.gov.aucaymanchem.com This accreditation ensures that every batch of a reference material like this compound is produced according to validated procedures, covering material selection, synthesis, purification, and handling. tusnovics.pl The final product, often sold as a CRM, is accompanied by documentation that attests to its production under this rigorous quality standard. caymanchem.com

Table 1: Key ISO Standards in Reference Material Certification

Standard Title Role in Certification of this compound
ISO 17034 General requirements for the competence of reference material producers Governs the quality management system and technical competence of the organization that manufactures the reference material. Ensures consistency and reliability of production. industry.gov.autusnovics.pl

| ISO/IEC 17025 | General requirements for the competence of testing and calibration laboratories | Governs the competence of the laboratory that performs the testing to assign the certified value (e.g., purity, concentration) to the reference material. Ensures the validity of the analytical data. tusnovics.plcaymanchem.com |

Accreditation of Laboratories for Testing and Certification (e.g., ISO/IEC 17025)

While ISO 17034 governs the production of the material, ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," is critical for the laboratories that perform the analytical testing to certify its properties. tusnovics.plcaymanchem.com A laboratory accredited to ISO/IEC 17025 has demonstrated that it is technically competent and able to produce precise and accurate test data. researchgate.net

For a CRM of this compound, an accredited laboratory would perform the characterization analyses to determine its identity, purity, and concentration. The uncertainties associated with these measurements are calculated and reported in accordance with ISO/IEC 17025 guidelines. tusnovics.pl The certificate of analysis for a CRM explicitly states that the product was tested and certified under these international standards, providing the end-user with a high degree of confidence in the certified values. industry.gov.aucaymanchem.com This dual accreditation to both ISO 17034 and ISO/IEC 17025 ensures a complete quality chain from production to certification. tusnovics.pl

Methodologies for Establishing and Documenting Metrological Traceability of Certified Values

Metrological traceability is a fundamental property of a Certified Reference Material. It ensures that the certified value of the material can be related to a stated reference, such as a national or international standard or the International System of Units (SI), through an unbroken and documented chain of calibrations. industry.gov.aunih.gov

For this compound, the certified value (e.g., concentration in a solution or purity as a mass fraction in a solid) is established using metrologically valid procedures. caymanchem.com The process involves:

Use of Calibrated Instrumentation: All instruments used in the characterization, such as analytical balances and chromatographs, must be calibrated with standards that are themselves traceable to SI units. nih.gov

Primary Methods: Whenever possible, primary analytical methods like isotope dilution mass spectrometry (IDMS) are used for characterization. nih.gov

Uncertainty Budget: An uncertainty budget is calculated, which accounts for all potential sources of error in the measurement process, including the purity of the starting material, weighing procedures, and instrumental analysis. tusnovics.pl

Documentation: The entire traceability chain is documented on the Certificate of Analysis. This document provides the certified property value, its associated uncertainty, and a formal statement of metrological traceability. industry.gov.aucaymanchem.com For example, the purity may be stated as a mass fraction traceable to the SI unit for mass (kg). industry.gov.au

Assessment of Homogeneity and Stability of this compound Reference Standards

The preparation of a reliable reference material requires rigorous assessment of its homogeneity and stability. nih.gov These studies are integral to ensuring that the certified value is valid for the entire batch and remains so over its shelf life. industry.gov.aunih.gov

Homogeneity Assessment: This process verifies that the property of interest (e.g., concentration) is uniform throughout the entire batch of the reference material. To assess between-unit homogeneity, a statistically significant number of units are randomly selected from the batch. The material from each unit is then analyzed under conditions of high repeatability. nih.gov Statistical analysis, such as analysis of variance (ANOVA), is used to confirm that there are no significant differences between the units compared to the measurement uncertainty. nih.gov

Stability Assessment: Stability studies are performed to determine the shelf life of the reference material and to establish appropriate storage and transport conditions.

Long-term stability is evaluated by storing units of the material at the recommended storage temperature (e.g., -20°C) and testing them at regular intervals over an extended period. caymanchem.com

Short-term stability studies are conducted at elevated temperatures (e.g., +40°C) to simulate possible conditions during shipping. lgcstandards.com

The data from these studies are analyzed for any trends of degradation over time. nih.gov The material is considered stable if the measured values show no significant change within the stated uncertainty. nih.gov

Table 2: Example Data from a Hypothetical Short-Term Stability Study for this compound (100 µg/mL in Methanol)

Time Point Storage Condition Measured Concentration (µg/mL) Uncertainty (µg/mL)
Day 0 -20°C (Reference) 100.1 ± 0.5
Day 7 +4°C 99.9 ± 0.5
Day 7 +40°C 99.8 ± 0.5
Day 14 +4°C 100.2 ± 0.5

This table is illustrative. Actual data would be part of the producer's validation report.

Chromatographic and Spectrometric Methodologies for Iso Methadone Ketimine D3 in Quantitative Bioanalysis

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone for the bioanalysis of opioids and related compounds due to its high accuracy, specificity, and throughput. researchgate.net The use of a deuterated internal standard, such as Iso Methadone Ketimine-d3, is critical for precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and injection.

The selection of an appropriate stationary phase is paramount for achieving the desired chromatographic resolution, peak shape, and sensitivity. For compounds structurally similar to methadone, reversed-phase chromatography is the most common approach. C18-based columns are frequently employed due to their hydrophobicity, which allows for effective retention and separation of such analytes from endogenous interferences in biological samples. The choice of a specific C18 column can influence the separation efficiency based on factors like particle size, pore size, and surface chemistry. For instance, columns like the Zorbax SB-C18 and Sunfire C18 have been successfully used in the separation of methadone and its metabolites, demonstrating their suitability for analogous compounds. researchgate.netnih.gov The optimization process involves screening various stationary phase chemistries to find the one that provides the best balance of retention, resolution, and analysis time.

Table 1: Stationary Phases for UHPLC Analysis

Stationary Phase Chemistry Common Brand Names Particle Size (µm) Typical Application
C18 (Octadecylsilane) Zorbax SB-C18, Sunfire C18 1.7 - 5 General purpose reversed-phase separation of non-polar to moderately polar compounds like methadone and its analogues. researchgate.netnih.gov
C8 (Octylsilane) Sunfire C8 3.5 - 5 Reversed-phase separation with less retention than C18, suitable for more hydrophobic compounds.

The mobile phase composition is a critical parameter that is adjusted to control the retention and elution of the analyte, thereby enhancing separation efficiency and peak symmetry. For the analysis of methadone and related compounds, mobile phases typically consist of an aqueous component and an organic solvent. Acetonitrile is a commonly used organic modifier due to its low viscosity and UV transparency. The aqueous portion often contains an additive, such as formic acid or ammonium formate, to control the pH and improve the ionization of the target analyte for mass spectrometry detection. researchgate.net An optimized mobile phase system ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification. Isocratic elution can be used for simpler analyses, while gradient elution is often necessary for complex biological samples to resolve the analyte from matrix components. nih.gov

Table 2: Mobile Phase Systems for UHPLC Analysis

Organic Solvent Aqueous Component Additive Mode Application Notes
Acetonitrile Water 0.2% Formic Acid Isocratic A 45:55 (v/v) mixture has been used for the separation of methadone, providing stable retention and good peak shape. researchgate.net
Methanol Water Ammonium Hydroxide Isocratic A mixture of methanol and 0.05% ammonium hydroxide in water (77:23, v/v) has been applied for rapid analysis.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), remains a vital and robust technique for the analysis of volatile and semi-volatile compounds. nih.gov It is frequently used in forensic and clinical toxicology for the determination of drugs of abuse and their metabolites. nih.govmdpi.com

The capillary column is the core of the GC system, where the separation of analytes occurs. The choice of column depends on the analyte's volatility, polarity, and the complexity of the sample matrix. For the analysis of methadone, ketamine, and their derivatives, non-polar or mid-polarity columns are often selected. A widely used stationary phase is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), which provides excellent separation for a broad range of drug compounds. nih.gov The dimensions of the column (length, internal diameter, and film thickness) are also optimized to achieve the desired resolution and analysis time. Using a capillary column helps maintain the vacuum in the mass spectrometer, leading to shorter retention times and faster analyses. nih.gov

Table 3: Capillary Columns for GC Analysis

Stationary Phase Common Brand Names Dimensions (L x I.D. x Film Thickness) Application Notes
95% Dimethyl- 5% Diphenyl Polysiloxane DB-5ms, HP-5ms 30 m x 0.25 mm x 0.25 µm A versatile, low-bleed column suitable for the analysis of a wide range of drugs, including methadone and ketamine. nih.gov
100% Dimethyl Polysiloxane DB-1, HP-1 30 m x 0.32 mm x 0.25 µm A non-polar column used for general-purpose analysis of volatile compounds.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that simplifies sample handling and can concentrate analytes, thereby improving detection limits. nih.govresearchgate.net In headspace SPME (HS-SPME), a fiber coated with a stationary phase is exposed to the vapor phase above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot GC inlet, where the analytes are desorbed for analysis. This technique is particularly useful for complex matrices like hair or blood. For methadone and its metabolites, a 100-micron polydimethylsiloxane (PDMS) film fiber has been effectively used. nih.govresearchgate.net HS-SPME reduces matrix interference and can provide high recovery and good precision when optimized. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is the definitive detection method for quantitative bioanalysis, offering unparalleled sensitivity and selectivity. researchgate.net When analyzing for this compound, MS is used to differentiate the deuterated internal standard from the unlabeled target analyte. The mass difference introduced by the deuterium (B1214612) atoms allows the two compounds to be distinguished and quantified separately.

Common ionization techniques include electrospray ionization (ESI) for LC-MS, typically operating in positive ion mode for these types of compounds, and electron ionization (EI) for GC-MS. eurekakit.com Detection is often performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.goveurekakit.com

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the analyte and internal standard. This increases sensitivity by reducing background noise. nih.gov

Multiple Reaction Monitoring (MRM): Used in tandem mass spectrometry (MS/MS), MRM offers even greater selectivity. A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. researchgate.neteurekakit.com This high degree of specificity is crucial for minimizing interferences from complex biological matrices. The use of deuterated analogues as internal standards in MRM assays is standard practice for achieving high accuracy and precision. nih.gov

Table 4: Mass Spectrometry Parameters and Techniques

Technique Ionization Source Detection Mode Key Advantages Application
LC-MS/MS Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) High selectivity and sensitivity, suitable for complex matrices. researchgate.neteurekakit.com Quantitative analysis of non-volatile compounds in plasma, urine, and oral fluid. researchgate.netnih.goveurekakit.com
GC-MS Electron Ionization (EI) Selected Ion Monitoring (SIM) Provides reproducible fragmentation patterns for library matching, high selectivity. nih.gov Analysis of volatile and semi-volatile compounds in various biological samples. nih.govnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Source Optimization

The quantitative analysis of this compound, a deuterated isotopologue of a methadone metabolite, relies heavily on sensitive and specific mass spectrometric detection. The choice and optimization of the ionization source are critical preliminary steps. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces for liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Optimization of ESI parameters is crucial for maximizing the ionization efficiency of the target analyte. nih.gov Key parameters that are typically tuned include the spray voltage, solvent flow rate, auxiliary gas pressure, and capillary temperature. mdpi.comresearchgate.netresearchgate.net For compounds similar to methadone, ESI is often performed in positive ion mode, as the tertiary amine group is readily protonated. nih.gov The optimization process aims to produce a stable and efficient spray, leading to maximal generation of the desired precursor ion, [M+H]⁺. A design of experiment (DOE) approach can systematically determine the optimal conditions, such as electrolyte concentration, capillary voltage, and fragmentor voltage, to maximize the response for multiple analytes simultaneously. und.edu

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds that are not as efficiently ionized by ESI. metwarebio.com APCI utilizes a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte molecule. metwarebio.com Optimization of APCI involves adjusting parameters like the corona discharge current, vaporizer temperature, capillary temperature, and sheath gas pressure. nih.gov High sensitivity in APCI is often achieved with a high percentage of water in the mobile phase, while a higher organic content may be required to obtain abundant protonated molecular ions with minimal fragmentation. nih.gov For methadone and its isotopomers, APCI has been successfully applied, demonstrating good recovery and ionization efficiency. nih.gov

The selection between ESI and APCI depends on the specific physicochemical properties of this compound and the composition of the liquid chromatography mobile phase. Generally, ESI is preferred for its high sensitivity with polar analytes, while APCI offers advantages for less polar compounds and is less susceptible to matrix effects. metwarebio.com

Table 1: Key Optimization Parameters for ESI and APCI Sources

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Principle Ionization from charged droplets in a strong electric field.Corona discharge ionizes solvent vapor, which then ionizes the analyte via chemical reactions. metwarebio.com
Typical Analytes Polar, thermally labile, large molecules. nih.govLow to moderately polar, more volatile compounds. metwarebio.com
Key Variables Spray Voltage, Nebulizer Gas Pressure, Drying Gas Flow & Temperature, Capillary Voltage. researchgate.netresearchgate.netund.eduCorona Discharge Current, Vaporizer Temperature, Sheath Gas Pressure, Capillary Temperature. nih.gov
Solvent Considerations Requires polar, volatile solvents. Sensitive to non-volatile buffers.Compatible with a wider range of solvents and higher flow rates. metwarebio.com

Triple Quadrupole Mass Spectrometry (LC-MS/MS and GC-MS/MS) for Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

Triple quadrupole (QqQ) mass spectrometry is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. researchgate.net It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, the collision cell), and then selecting a specific product ion in the third quadrupole (Q3). nih.gov This process is known as a "transition."

Selected Reaction Monitoring (SRM) refers to the monitoring of a single, specific precursor-to-product ion transition for a target analyte. wikipedia.org When multiple transitions are monitored, either for a single compound or for several compounds within the same analysis, the technique is called Multiple Reaction Monitoring (MRM) . wikipedia.orgnih.govresearchgate.net MRM significantly enhances selectivity because it is highly improbable that an interfering compound will have the same precursor ion, the same product ion, and the same chromatographic retention time as the analyte of interest. researchgate.net

For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The 'd3' designation indicates that it is three mass units heavier than its unlabeled counterpart. This mass difference is maintained in the precursor ion selected in Q1. In the collision cell, collision-induced dissociation (CID) with an inert gas (e.g., argon) breaks the precursor ion into characteristic product ions. The optimization of collision energy is critical for maximizing the signal of the chosen product ion. nih.gov

In the analysis of methadone and its metabolites, specific transitions are well-documented. For methadone (m/z 310.2), common product ions include m/z 265.1 and m/z 223.1. nih.gov For its primary metabolite EDDP (m/z 278.2), product ions at m/z 234.3 and m/z 186.1 are often monitored. nih.gov For a deuterated internal standard like Methadone-d3, a precursor ion of m/z 313.15 would be selected. nih.gov Following this logic, the analysis of this compound would involve selecting its unique precursor ion mass and identifying specific, intense product ions to establish a robust MRM method. Typically, one transition is used for quantification (quantifier) and at least one other is used for confirmation (qualifier). researchgate.net

Table 2: Representative MRM Transitions for Methadone and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Methadone310.2265.1Quantifier nih.gov
Methadone310.2223.1Qualifier nih.gov
EDDP278.2234.3Quantifier nih.gov
Methadone-d3 (Internal Standard)313.15VariesInternal Standard nih.gov
Methadone-d9 (Internal Standard)319.2274.1Internal Standard

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., Time-of-Flight (TOF) and Orbitrap) for Confirmatory Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve as a powerful tool for the confident identification and confirmation of analytes. nih.gov Unlike triple quadrupole instruments that have nominal mass resolution, HRMS instruments like Time-of-Flight (TOF) and Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically <5 ppm mass accuracy). nih.govnih.gov This capability is invaluable for confirmatory analysis.

Time-of-Flight (TOF) Mass Spectrometry separates ions based on the time it takes for them to travel through a flight tube of a known length. umich.edu Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for the determination of their m/z. LC-TOF-MS is used for both screening and confirmation of drugs and their metabolites in biological samples, offering increased sensitivity for many compounds. umich.edu

Orbitrap Mass Spectrometry uses a spindle-like central electrode to trap ions in an orbital motion. The frequency of the ions' axial oscillation is directly related to their m/z ratio, which is detected as an image current. This technology provides very high resolution and mass accuracy, making it excellent for identifying unknown compounds and confirming the identity of targeted analytes in complex matrices. thermofisher.com The Q Exactive™ series, which combines a quadrupole for precursor ion selection with an Orbitrap for high-resolution detection, allows for confident compound identification and retrospective data analysis. thermofisher.com

For this compound, HRMS would be used to confirm its elemental composition. By measuring the exact mass of the precursor ion and its fragments, the molecular formula can be determined with high confidence, distinguishing it from other co-eluting compounds that may have the same nominal mass. This is particularly useful in forensic and clinical toxicology for non-targeted screening and definitive confirmation of findings from targeted assays. nih.gov

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high degree of accuracy and precision. researchgate.netnist.gov It is considered a primary ratio method of measurement. rsc.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample before any sample preparation or extraction steps. nih.gov In this case, this compound would itself serve as the ideal internal standard for the quantification of unlabeled Iso Methadone Ketimine.

The key advantage of IDMS is that the isotopically labeled internal standard is chemically and physically almost identical to the native analyte. researchgate.net Therefore, it behaves identically during all stages of sample preparation, extraction, chromatography, and ionization. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. researchgate.net Since the amount of the standard added is known, the amount of the native analyte in the original sample can be calculated with high accuracy, effectively correcting for matrix effects and variations in extraction recovery. nist.govrsc.org The use of a stable isotope-labeled internal standard, such as one containing deuterium (d) or carbon-13 (¹³C), is the cornerstone of modern quantitative mass spectrometry in bioanalysis.

Advanced Sample Preparation and Extraction Techniques for Biological Matrices

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., blood, plasma, urine), remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov For this compound, which would typically be used as an internal standard, its extraction behavior must mimic that of the unlabeled analyte it is intended to quantify. The two most common and effective extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). farmaciajournal.comresearchgate.net

Solid-Phase Extraction (SPE) Protocols for Diverse Analyte Polarities

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. ntk-kemi.com

The choice of SPE sorbent is critical and depends on the polarity of the analyte. For methadone and its metabolites, which are basic compounds, various sorbents can be used:

Reversed-Phase Sorbents (e.g., C18, C8): These non-polar sorbents retain analytes from a polar sample matrix (like urine or plasma) based on hydrophobic interactions. The sample is typically loaded under aqueous, pH-adjusted conditions, followed by washing with a weak organic solvent to remove interferences, and finally elution with a strong organic solvent like methanol or acetonitrile. nih.govsonar.ch

Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer both hydrophobic and hydrophilic retention mechanisms, providing excellent retention for a broad range of compounds with diverse polarities. They are often stable across a wide pH range.

Ion-Exchange Sorbents: For basic compounds like methadone derivatives, cation-exchange sorbents can be used. These retain the positively charged analyte through electrostatic interactions.

A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The efficiency of SPE can be superior to LLE in terms of providing a cleaner extract and achieving higher concentration factors. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. farmaciajournal.com The efficiency of the extraction is dependent on the analyte's solubility in the chosen organic solvent and the pH of the aqueous sample. researchgate.net

For basic drugs like methadone and its derivatives, the pH of the biological sample is adjusted to be alkaline (typically pH > 9) to neutralize the amine group. This makes the molecule uncharged and more soluble in a non-polar organic solvent. researchgate.net Common extraction solvents include:

Hexane

Ethyl ether

Ethyl acetate

Mixtures of these solvents (e.g., hexane-ethyl acetate)

Studies comparing extraction methods for methadone have shown that LLE with solvents like hexane or ethyl ether can achieve very high recoveries, often comparable to SPE. farmaciajournal.com The procedure involves adding the organic solvent to the pH-adjusted sample, vortexing to ensure thorough mixing, and centrifuging to separate the aqueous and organic layers. The organic layer containing the analyte is then removed, evaporated to dryness, and reconstituted in the mobile phase for analysis. farmaciajournal.com

Table 3: Comparison of SPE and LLE for Bioanalytical Sample Preparation

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. ntk-kemi.comPartitioning between two immiscible liquid phases. farmaciajournal.com
Selectivity High; can be tailored by choosing specific sorbent chemistry.Moderate; primarily based on polarity and pH adjustment.
Solvent Consumption Generally lower.Can be high, especially for multiple extractions.
Automation Easily automated for high-throughput applications.More difficult to automate.
Cleanliness of Extract Typically provides cleaner extracts with fewer matrix components. nih.govMay co-extract more interfering substances.
Recovery Often high and reproducible.Can be high but may be affected by emulsion formation. farmaciajournal.comresearchgate.net

Matrix-Specific Considerations and Pre-treatment for Complex Biological Samples (e.g., hair, plasma, urine, placental tissue)

The quantitative bioanalysis of "this compound" in complex biological matrices necessitates tailored sample pre-treatment methodologies to remove interfering substances, concentrate the analyte, and ensure accurate and reproducible results. While specific validated methods for "this compound" are not extensively documented in scientific literature, the principles for its analysis can be derived from established chromatographic and spectrometric methods for methadone, its metabolites, and other structurally related opioids. nih.govnih.gov The use of a deuterated form of the analyte, such as this compound, is most commonly as a stable isotopically labeled (SIL) internal standard (IS) to correct for variability during sample preparation and analysis. nih.govncn.gov.plscispace.com However, for the purpose of this discussion, it will be treated as the target analyte.

Effective pre-treatment is critical for minimizing matrix effects, which occur when components of the biological sample other than the analyte alter the ionization efficiency, leading to suppression or enhancement of the mass spectrometry signal. nih.gov The choice of pre-treatment technique is highly dependent on the specific properties of the biological matrix.

Plasma

Plasma is a common matrix for therapeutic drug monitoring and pharmacokinetic studies. The primary challenge in plasma analysis is the high concentration of proteins, which can interfere with chromatographic separation and ionize in the mass spectrometer.

Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While simple, PPT may result in less clean extracts compared to other methods, potentially leading to more significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous plasma based on its solubility in an immiscible organic solvent. nih.gov The pH of the plasma sample is often adjusted to ensure the analyte is in a non-ionized state, maximizing its partitioning into the organic phase. This technique provides a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that provides excellent sample cleanup and analyte concentration. nih.gov The plasma sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of this compound.

Table 1: Comparison of Plasma Pre-treatment Methodologies for Opioid Analogs

Method Principle Advantages Disadvantages Typical Solvents/Sorbents
Protein Precipitation (PPT) Protein denaturation and removal Fast, simple, inexpensive Less clean extract, potential for significant matrix effects Acetonitrile, Methanol
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids Cleaner extract than PPT, good recovery More labor-intensive, requires solvent evaporation/reconstitution Ethyl acetate, Hexane/Isoamyl alcohol, Methyl tert-butyl ether (MTBE)
Solid-Phase Extraction (SPE) Selective adsorption and elution High recovery, very clean extract, automation-friendly Higher cost, requires method development C18, Mixed-mode (e.g., C8/SCX) cartridges

Urine

Urine is a frequently used matrix for compliance monitoring and toxicology screening due to non-invasive collection and higher concentrations of drugs and their metabolites compared to blood. nih.gov

Dilute-and-Shoot: For some applications, a simple dilution of the urine sample with the mobile phase or a suitable buffer is sufficient before injection into an LC-MS/MS system. nih.gov This method is fast and minimizes sample manipulation but is only suitable for analytes present at high concentrations and is susceptible to matrix effects.

Enzymatic Hydrolysis: Drugs in urine are often present as glucuronide conjugates. To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the conjugate and release the parent drug before extraction. nih.gov

Extraction (LLE/SPE): As with plasma, LLE and SPE are commonly employed to clean up urine samples and concentrate the analyte, which is crucial for detecting low concentrations. nih.govaruplab.com The choice between LLE and SPE depends on the required sensitivity and the complexity of the urine matrix.

Hair

Hair analysis provides a long-term history of drug exposure, offering a detection window of months to years. The pre-treatment of hair is more complex due to its solid nature and the need to release the analyte sequestered within the keratin structure.

Decontamination: The exterior of the hair shaft must be washed to remove external contaminants. This is typically done with solvents like dichloromethane or methanol.

Pulverization/Digestion: The washed hair is then finely cut, pulverized, or subjected to chemical digestion to break down the keratin matrix. Digestion is often achieved by incubation in an alkaline (e.g., sodium hydroxide) or enzymatic solution.

Extraction: Following digestion, the resulting liquid extract is treated using LLE or SPE to isolate and purify the analyte before instrumental analysis. Microextraction by packed sorbent (MEPS) has also been developed as a miniaturized approach for hair sample cleanup.

Table 2: Typical Hair Analysis Workflow for Methadone and Related Compounds

Step Procedure Purpose
1. Decontamination Wash with organic solvent (e.g., methanol) and/or water. Remove external contamination without extracting the drug from within the hair.
2. Sample Preparation Cut into small segments or pulverize. Increase surface area for efficient extraction.
3. Incubation/Digestion Incubation in NaOH, buffer, or enzymatic solution at elevated temperature. Break down the keratin matrix to release the entrapped analyte.
4. Extraction & Cleanup LLE or SPE of the digestate. Isolate the analyte from matrix components and concentrate for analysis.
5. Analysis Injection into LC-MS/MS system. Separate and quantify the target analyte.

Placental Tissue

Placental tissue can be analyzed to determine in utero drug exposure. The preparation of this solid tissue matrix requires rigorous homogenization to ensure a representative sample and efficient extraction.

Homogenization: A weighed portion of the placental tissue is homogenized in a suitable buffer (e.g., phosphate buffer) using a mechanical homogenizer to create a uniform suspension.

Extraction: The homogenate is then subjected to an extraction procedure. Given the complexity and high lipid content of the tissue, a multi-step LLE or a robust SPE protocol is typically required to achieve the necessary cleanliness for LC-MS/MS analysis. The extraction parameters, including solvent choice and pH, must be optimized to maximize the recovery of this compound.

The successful quantification of this compound across these diverse and complex matrices is fundamentally dependent on the development and validation of a matrix-specific pre-treatment protocol that effectively removes interferences while maximizing analyte recovery.

Research Applications of Iso Methadone Ketimine D3 in Quantitative Studies

Quantification of Methadone and its Metabolites in Research Samples

In the quantitative analysis of methadone and its primary metabolites, 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-Ethyl-5-methyl-3,3-diphenylpyrroline (EMDP), the use of a suitable internal standard is paramount for achieving reliable results. While specific studies explicitly detailing the use of Iso Methadone Ketimine-d3 are not prevalent in the reviewed literature, the principles of isotope dilution mass spectrometry strongly support its application. Deuterated standards like Methadone-d9 and EDDP-d3 are commonly employed in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the analysis of these compounds in biological matrices. nih.govresearchgate.net

The addition of a known quantity of a deuterated internal standard at the beginning of the sample preparation process allows for the accurate determination of the native analyte concentration, as the ratio of the analyte to the internal standard remains constant throughout the analytical procedure. This is crucial for mitigating matrix effects, which can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. agilent.com Research has demonstrated the successful application of deuterated internal standards in the quantification of methadone and its metabolites in various research samples, including postmortem blood, urine, and vitreous humor. nih.govresearchgate.net

Table 1: Representative Performance of LC-MS/MS Methods for Methadone and Metabolites Using Deuterated Internal Standards

AnalyteLinearity Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)
Methadone0.5–1000>0.99930.1–7.50.3–8.6-11.8 to 13.9
EDDP0.5–1000>0.99930.1–7.50.3–8.6-11.8 to 13.9
EMDP0.5–1000>0.99440.1–7.50.3–8.6-9.3 to 14.8

This table presents a summary of validation results from a study utilizing Methadone-d9 and EDDP-d3 as internal standards, illustrating the typical performance of such methods. nih.govresearchgate.net

Use in Investigating Impurity Profiles and Related Substances in Pharmaceutical Research and Development

The investigation of impurity profiles is a critical aspect of pharmaceutical research and development to ensure the safety and efficacy of drug products. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The use of stable isotope-labeled internal standards, such as this compound, is invaluable for the accurate quantification of these impurities.

In the context of methadone, Iso Methadone Ketimine is a known related substance. By using its deuterated counterpart, this compound, as an internal standard, researchers can develop and validate robust analytical methods for the precise measurement of this and other related impurities. This is particularly important for ensuring that the levels of impurities in the final drug product are within the acceptable limits set by regulatory authorities. The co-elution of the analyte and its deuterated internal standard in chromatographic separations, coupled with their distinct mass-to-charge ratios in mass spectrometry, allows for highly selective and sensitive quantification, even at very low concentrations.

Contribution to the Development and Validation of Methods for New Psychoactive Substances (NPS) in Research Contexts

The emergence of new psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories. These novel compounds often have chemical structures that are similar to controlled substances but are not yet regulated. The development of reliable analytical methods for the detection and quantification of NPS is crucial for public health and safety.

Stable isotope-labeled internal standards are essential for the development and validation of such methods. nih.gov While direct evidence of this compound use in NPS-specific methods is not prominent, the principles of its application are directly transferable. If an NPS is structurally related to methadone or its impurities, a deuterated standard like this compound could potentially be used to improve the accuracy of its quantification. The use of deuterated analogues as internal standards helps to overcome the challenges associated with analyzing NPS in complex biological matrices, such as blood and urine, where matrix effects can be significant. americanlaboratory.comlcms.czresearchgate.net The validation of these analytical methods, in accordance with established guidelines, ensures that the results are reliable and legally defensible. nih.govnih.gov

Applications in Non-Clinical Drug Disposition and Metabolic Pathway Elucidation Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as its disposition, is fundamental in drug development. Non-clinical studies are conducted to elucidate the metabolic pathways of a drug and identify its major metabolites. Stable isotope-labeled compounds are powerful tools in these investigations.

By administering a deuterated version of a drug or a potential metabolite, researchers can trace its fate in a biological system. While this compound is an analog of an impurity, its use can be conceptualized in the broader context of metabolic pathway elucidation. For instance, if there is a hypothesis that Iso Methadone Ketimine is a minor metabolite of methadone, administering this compound could help to confirm or refute this hypothesis by tracking its presence and the appearance of its metabolites. More commonly, deuterated versions of the parent drug, such as Methadone-d9, are used to study its metabolism and disposition, including the formation of metabolites like EDDP and EMDP. nih.gov These studies provide critical information for understanding the drug's pharmacokinetic profile and potential for drug-drug interactions.

Method Validation and Quality Assurance in Iso Methadone Ketimine D3 Based Assays

Determination of Analytical Specificity and Selectivity

No published studies were identified that specifically detail the analytical specificity and selectivity of an assay for Iso Methadone Ketimine-d3. In a typical validation, this would involve demonstrating that the method can unequivocally detect and quantify this compound in the presence of other structurally similar compounds, metabolites, or endogenous matrix components without interference. This is often achieved by analyzing blank matrix samples, samples spiked with potential interferents, and comparing the chromatographic peaks and mass spectral data to that of a certified reference standard of this compound.

Establishment of Linearity and Calibration Curve Performance across Relevant Concentration Ranges

There is no available data on the linearity and calibration curve performance for analytical methods quantifying this compound. Establishing linearity is a critical step in method validation, where a series of calibration standards at different concentrations are analyzed to demonstrate a proportional relationship between the instrument response and the concentration of the analyte. This would typically be presented with a calibration curve and statistical measures such as the coefficient of determination (r²).

Assessment of Intra-day and Inter-day Precision and Accuracy

Specific data regarding the intra-day and inter-day precision and accuracy for the quantification of this compound could not be located. Such an assessment would involve replicate analyses of quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The results, expressed as percent relative standard deviation (%RSD) for precision and percent bias for accuracy, are essential for demonstrating the reproducibility and reliability of the analytical method.

Calculation of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limits of detection (LOD) and limits of quantification (LOQ) for this compound have not been reported in the reviewed literature. The LOD represents the lowest concentration of the analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for understanding the sensitivity of an assay.

Evaluation of Matrix Effects and Extraction Efficiencies in Complex Biological Systems

No studies were found that evaluate the matrix effects and extraction efficiencies for this compound in biological matrices such as blood, urine, or plasma. Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant consideration in bioanalytical method development, particularly for mass spectrometry-based methods. nih.gov Extraction efficiency determines the percentage of the analyte of interest that is recovered from the biological matrix during the sample preparation process.

Robustness Studies and Long-Term Stability Assessments of Developed Analytical Methods

Information on the robustness and long-term stability of analytical methods for this compound is not available. Robustness studies assess the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Long-term stability assessments are critical for determining the appropriate storage conditions and shelf-life of samples containing this compound to ensure the integrity of the analytical results over time.

Future Perspectives and Emerging Research Avenues for Iso Methadone Ketimine D3

Development of Novel Chromatographic and Spectrometric Platforms for Enhanced Sensitivity and Throughput

The development of novel analytical technologies is set to enhance the utility of Iso Methadone Ketimine-d3. Future research will likely focus on its application with cutting-edge chromatographic and spectrometric platforms to achieve unprecedented levels of sensitivity and throughput.

One of the key areas of development is the use of advanced liquid chromatography (LC) systems. The implementation of ultra-high-performance liquid chromatography (UHPLC) coupled with smaller particle size columns will enable faster and more efficient separations. This will be particularly advantageous in high-throughput screening environments, allowing for the rapid analysis of a large number of samples. The stable, deuterated nature of this compound makes it an ideal internal standard in such demanding analytical workflows, as its chromatographic behavior will closely mimic that of the unlabeled analyte, ensuring accurate quantification even with compressed separation times.

In the realm of mass spectrometry (MS), the future lies in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques. The use of this compound with instruments like Orbitrap and time-of-flight (TOF) mass spectrometers will allow for highly selective and sensitive detection. These technologies will facilitate the confident identification and quantification of Iso Methadone Ketimine in complex biological matrices, where interferences are a common challenge.

Analytical PlatformAdvantage for this compound Application
Ultra-High-Performance Liquid Chromatography (UHPLC)Faster analysis times, increased sample throughput.
High-Resolution Mass Spectrometry (HRMS)High selectivity and sensitivity, confident identification in complex matrices.
Tandem Mass Spectrometry (MS/MS)Enhanced specificity and reduced background noise for accurate quantification.

Expanded Role in Multi-Analyte Quantitative Methods for Comprehensive Research Panels

The trend in clinical and forensic toxicology is moving towards comprehensive, multi-analyte methods that can screen for a wide range of substances simultaneously. This compound is well-suited for inclusion in these expanded research panels. The ability to analyze for a broad spectrum of drugs and their metabolites from a single sample is a significant step forward in efficiency and cost-effectiveness. nih.gov

Future quantitative methods will likely incorporate this compound as part of a suite of isotopically labeled internal standards. This will enable the accurate measurement of a panel of opioids, their metabolites, and other co-administered drugs. Such comprehensive panels are invaluable in clinical settings for monitoring pain management therapies, in forensic investigations, and in research studies examining drug metabolism and drug-drug interactions.

The development of these multi-analyte panels will require careful optimization of chromatographic and mass spectrometric conditions to ensure that all analytes and their corresponding internal standards are adequately resolved and detected. The physicochemical properties of this compound will be a key consideration in the development of these robust and reliable methods.

Application AreaRole of this compound in Multi-Analyte Panels
Clinical ToxicologyMonitoring of methadone maintenance therapy and detection of other drugs of abuse.
Forensic ScienceAccurate quantification in post-mortem analysis and drug-facilitated crime investigations.
Pharmaceutical ResearchStudying the metabolic profile of methadone and related compounds.

Exploration of this compound in Mechanistic Studies of Drug Impurity Formation and Control

Isotopically labeled compounds are powerful tools for elucidating chemical reaction mechanisms. nih.gov this compound has significant potential for use in mechanistic studies related to the formation and control of drug impurities in pharmaceutical manufacturing. By incorporating a deuterated tracer, researchers can follow the metabolic or degradation pathways of a parent drug, providing valuable insights into how and where impurities are formed.

In the context of methadone or isomethadone production, Iso Methadone Ketimine may arise as a synthesis byproduct or a degradation product. By using this compound as an internal standard, analytical methods can be developed to accurately quantify the levels of the unlabeled impurity in drug formulations. Furthermore, by introducing deuterium (B1214612) at specific positions in the precursor molecules, it may be possible to unravel the precise chemical transformations that lead to the formation of Iso Methadone Ketimine.

This knowledge is critical for pharmaceutical scientists to develop strategies to control impurity levels within acceptable limits, ensuring the safety and efficacy of the final drug product. Future research in this area could involve controlled degradation studies and the analysis of forced degradation samples using advanced analytical techniques, with this compound playing a central role in the accurate quantification of the target impurity.

Contribution to the Advancement of International Reference Material Programs and Analytical Standards

The availability of high-purity, well-characterized reference materials is fundamental to achieving accuracy and comparability of analytical results across different laboratories and jurisdictions. Certified Reference Materials (CRMs) are essential for method validation, calibration, and quality control.

This compound has the potential to be developed into a CRM. As a CRM, it would serve as a crucial tool for laboratories conducting analyses of methadone-related compounds. The certification process for a reference material is rigorous, involving characterization by multiple independent laboratories using a variety of analytical techniques to establish a certified property value with a stated uncertainty.

The availability of an this compound CRM would contribute to the global harmonization of analytical methods for opioid analysis. It would enable laboratories to demonstrate the traceability of their measurements to a recognized standard, thereby increasing confidence in their results. This is particularly important in regulated environments such as forensic toxicology and clinical diagnostics, where the accuracy of results can have significant legal and medical implications. The establishment of this compound as an international reference material would be a significant contribution to the quality infrastructure of analytical science.

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the purity of Iso Methadone Ketimine-d3 using HPLC-MS?

  • Methodological Answer : Begin with sample preparation protocols optimized for deuterated compounds, ensuring minimal isotopic exchange. Use reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). Couple with high-resolution mass spectrometry (HRMS) in positive ion mode to detect isotopic patterns. Validate purity using calibration curves with certified reference standards .
  • Experimental Design Tip : Include internal standards (e.g., deuterated analogs of related compounds) to control for matrix effects. Replicate analyses across three independent batches to assess reproducibility .

Q. What synthesis protocols are effective for producing this compound with high isotopic fidelity?

  • Methodological Answer : Opt for deuterium incorporation via catalytic hydrogen-deuterium exchange under controlled pH and temperature. Monitor reaction progress using FT-IR to track C-D bond formation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm deuteration levels using quantitative NMR (qNMR) with a deuterated solvent as an internal reference .
  • Data Validation : Cross-validate synthetic yields and isotopic purity using LC-MS and elemental analysis .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

  • Methodological Answer : Employ 1H^1H-13C^{13}C HSQC and HMBC experiments in DMSO-d6 to resolve overlapping signals. Use 2H^2H-decoupled 1H^1H NMR to minimize splitting artifacts. For quantitative analysis, integrate DEPT-135 spectra to confirm carbon multiplicity. Compare experimental shifts with computational predictions (DFT/B3LYP) to validate assignments .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across preclinical studies?

  • Methodological Answer : Apply a systematic review framework (PRISMA guidelines) to aggregate data from in vivo and in vitro studies. Stratify results by species, dosage, and administration routes. Use meta-regression to identify confounding variables (e.g., metabolic enzyme polymorphisms). Validate hypotheses via crossover studies in knockout animal models .
  • Theoretical Linkage : Align analysis with the "free fraction hypothesis" to explain variations in protein binding and tissue distribution .

Q. What experimental approaches are suitable for probing the mechanistic role of this compound in opioid receptor binding?

  • Methodological Answer : Use a mixed-methods design:

  • Quantitative : Radioligand displacement assays (e.g., 3H^3H-naloxone competition) to calculate Ki values.
  • Qualitative : Molecular dynamics simulations (Amber or GROMACS) to map deuterium-induced conformational changes in receptor-ligand complexes .
    • Data Integration : Triangulate findings using SPR (surface plasmon resonance) for binding kinetics and cryo-EM for structural insights .

Q. How can researchers elucidate the metabolic pathways of this compound in human hepatocyte models?

  • Methodological Answer : Incubate this compound with primary hepatocytes and use UPLC-QTOF-MS for untargeted metabolomics. Annotate metabolites via fragmentation patterns (MS/MS) and reference databases (e.g., HMDB). Confirm enzymatic pathways using CYP450 isoform-specific inhibitors and recombinant enzymes .
  • Advanced Validation : Employ 13C^{13}C-isotopic tracing to track carbon flux in the Krebs cycle, linking metabolism to observed cytotoxic effects .

Methodological Frameworks

  • PICO Application : For pharmacokinetic studies, define Population (e.g., Sprague-Dawley rats), Intervention (oral vs. intravenous dosing), Comparison (non-deuterated analog), and Outcome (AUC, Cmax) .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to isotopic reagents), Novel (e.g., unexplored deuteration effects on metabolism), and Relevant to opioid receptor pharmacology .

Data Contradiction Analysis

  • Example : If studies report conflicting plasma half-lives, conduct a sensitivity analysis using Monte Carlo simulations to assess the impact of assay variability (e.g., LC-MS vs. ELISA). Reconcile results via Bland-Altman plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.